1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an oxadiazole ring
Preparation Methods
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The final step involves coupling the oxadiazole and sulfonylated piperidine intermediates under suitable conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancers.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thus affecting cellular pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE include:
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-triazol-5-yl]piperidine: This compound has a triazole ring instead of an oxadiazole ring, which may result in different chemical properties and biological activities.
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperidine: The presence of a thiadiazole ring introduces sulfur into the heterocyclic system, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-28-17-11-15(12-18(13-17)29-2)20-23-21(30-24-20)14-7-9-25(10-8-14)31(26,27)19-5-3-16(22)4-6-19/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKBBOVPJODMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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